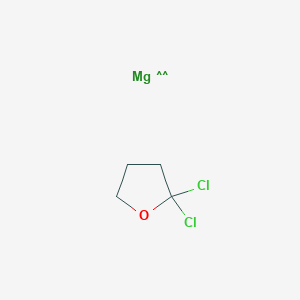![molecular formula C12H15N3O B12563183 4-[(Quinoxalin-2-yl)oxy]butan-1-amine CAS No. 143340-93-6](/img/structure/B12563183.png)
4-[(Quinoxalin-2-yl)oxy]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Quinoxalin-2-yl)oxy]butan-1-amine is a compound that features a quinoxaline moiety linked to a butan-1-amine group via an oxygen atom. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities and applications in various fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Quinoxalin-2-yl)oxy]butan-1-amine typically involves the reaction of quinoxaline derivatives with butan-1-amine under specific conditions. One common method involves the nucleophilic substitution reaction where the quinoxaline derivative is reacted with butan-1-amine in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Quinoxalin-2-yl)oxy]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Quinoxalin-2-yl)oxy]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes and sensors
Mechanism of Action
The mechanism of action of 4-[(Quinoxalin-2-yl)oxy]butan-1-amine involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse applications.
Cinnoline: Structurally similar but with different biological properties
Uniqueness
4-[(Quinoxalin-2-yl)oxy]butan-1-amine is unique due to the presence of the butan-1-amine group, which can enhance its solubility and bioavailability compared to other quinoxaline derivatives. This structural modification can also influence its interaction with biological targets, potentially leading to improved therapeutic efficacy .
Properties
CAS No. |
143340-93-6 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-quinoxalin-2-yloxybutan-1-amine |
InChI |
InChI=1S/C12H15N3O/c13-7-3-4-8-16-12-9-14-10-5-1-2-6-11(10)15-12/h1-2,5-6,9H,3-4,7-8,13H2 |
InChI Key |
PHAXAHRPRZTVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
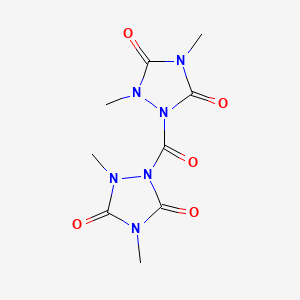


![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
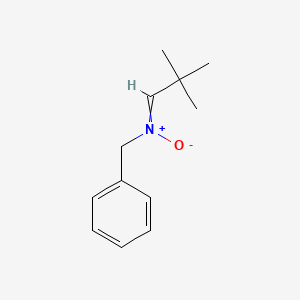
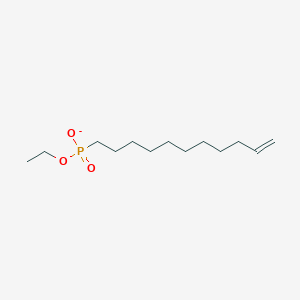
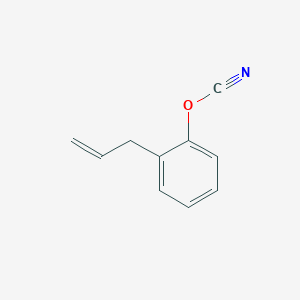
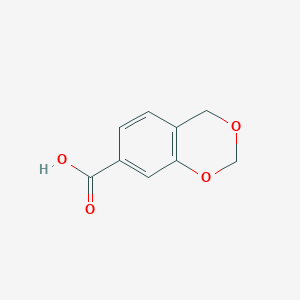
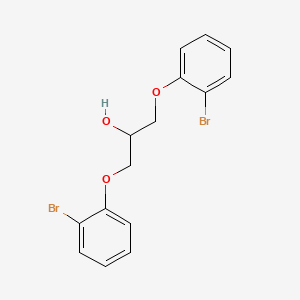
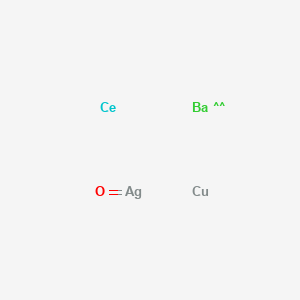
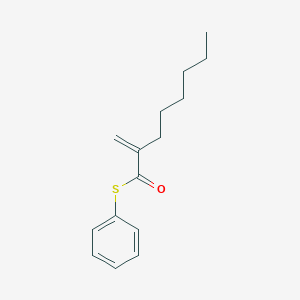
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
